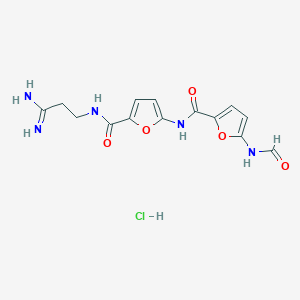
Bis(furan)lexitropsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(furan)lexitropsin, also known as this compound, is a useful research compound. Its molecular formula is C14H16ClN5O5 and its molecular weight is 369.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Bis(furan)lexitropsin has shown promising results against various pathogens due to its ability to inhibit DNA replication in bacteria and protozoa. Its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, has been particularly noted .
Cancer Treatment
The compound's specificity for AT-rich sequences makes it a potential candidate for targeting oncogenes in cancer therapy. Studies have demonstrated its ability to inhibit transcription factors associated with cancer cell growth, such as PU.1, thus disrupting the proliferation of acute myeloid leukemia (AML) cells .
Binding Studies
Research utilizing footprinting and NMR spectroscopy has elucidated the binding characteristics of this compound. These studies indicate that the compound binds preferentially to specific DNA sequences, showing a marked preference for AATT motifs over GC-rich regions .
Structural Analysis
X-ray crystallography has provided insights into the structural dynamics of this compound when bound to DNA. The analysis revealed that the compound induces a minor groove expansion, which correlates with its high binding affinity and specificity .
Eigenschaften
CAS-Nummer |
125746-78-3 |
|---|---|
Molekularformel |
C14H16ClN5O5 |
Molekulargewicht |
369.76 g/mol |
IUPAC-Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]furan-2-yl]-5-formamidofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H15N5O5.ClH/c15-10(16)5-6-17-13(21)8-2-4-12(24-8)19-14(22)9-1-3-11(23-9)18-7-20;/h1-4,7H,5-6H2,(H3,15,16)(H,17,21)(H,18,20)(H,19,22);1H |
InChI-Schlüssel |
PNKQMLOYXDWADV-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl |
Kanonische SMILES |
C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl |
Key on ui other cas no. |
125746-78-3 |
Synonyme |
bis(furan)lexitropsin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















